molecular formula C6H10F3NO B3394818 (2R,4S)-2-(Trifluoromethyl)piperidin-4-OL CAS No. 911298-14-1

(2R,4S)-2-(Trifluoromethyl)piperidin-4-OL

Cat. No.: B3394818
CAS No.: 911298-14-1
M. Wt: 169.14 g/mol
InChI Key: MNFGDTYUQGCQBE-CRCLSJGQSA-N
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Description

(2R,4S)-2-(Trifluoromethyl)piperidin-4-OL is a chiral compound featuring a piperidine ring substituted with a trifluoromethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-(Trifluoromethyl)piperidin-4-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperidine derivatives.

    Introduction of Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-(Trifluoromethyl)piperidin-4-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups present.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2.

    Reduction: LiAlH4, NaBH4.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted piperidines.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Chiral Catalyst: Employed in asymmetric synthesis due to its chiral nature.

Biology

    Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug development.

Industry

    Material Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,4S)-2-(Trifluoromethyl)piperidin-4-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-2-(Trifluoromethyl)piperidine: Lacks the hydroxyl group.

    (2R,4S)-2-(Methyl)piperidin-4-OL: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

    Trifluoromethyl Group: The presence of the trifluoromethyl group imparts unique electronic properties, enhancing metabolic stability and lipophilicity.

    Chirality: The specific (2R,4S) configuration can lead to different biological activities compared to other stereoisomers.

Properties

IUPAC Name

(2R,4S)-2-(trifluoromethyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5-3-4(11)1-2-10-5/h4-5,10-11H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFGDTYUQGCQBE-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C[C@H]1O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4S)-2-(Trifluoromethyl)piperidin-4-OL
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Reactant of Route 6
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